![molecular formula C25H28N2O5 B183952 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate CAS No. 5963-98-4](/img/structure/B183952.png)
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of benzodiazepines.
Mécanisme D'action
The exact mechanism of action of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. By enhancing the activity of the GABA receptor, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate can produce its pharmacological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate are primarily related to its interaction with the GABA receptor. It has been shown to increase the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This leads to the anxiolytic, sedative, hypnotic, and anticonvulsant properties of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate in lab experiments include its well-established pharmacological properties and its ability to modulate the GABA receptor. However, the limitations include the potential for side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for the study of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.
Conclusion:
In conclusion, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a synthetic compound that has gained significant attention in scientific research. Its pharmacological properties and potential use in the treatment of neurological disorders make it an important area of study. Further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis method of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate involves the reaction of 2,6-dimethoxyphenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite. The resulting product is then reacted with 11-bromo-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine and acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate has been widely studied for its potential applications in scientific research. It has been found to possess a wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy.
Propriétés
Numéro CAS |
5963-98-4 |
|---|---|
Nom du produit |
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate |
Formule moléculaire |
C25H28N2O5 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C25H28N2O5/c1-14(28)32-24-20(30-4)10-15(11-21(24)31-5)23-22-18(12-25(2,3)13-19(22)29)26-16-8-6-7-9-17(16)27-23/h6-11,23,26-27H,12-13H2,1-5H3 |
Clé InChI |
LRVIYELOAFODKY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






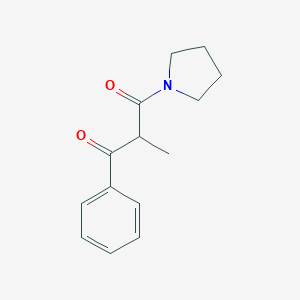
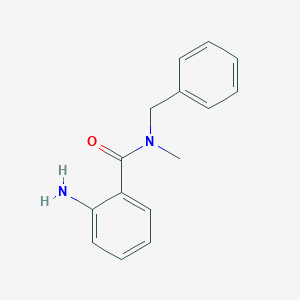
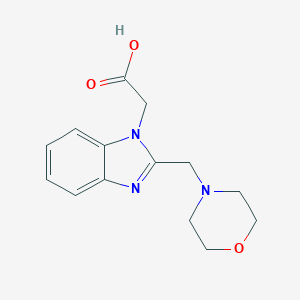
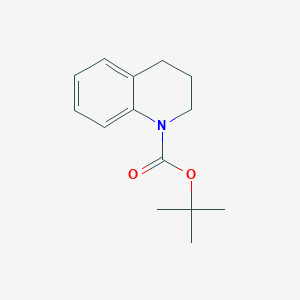
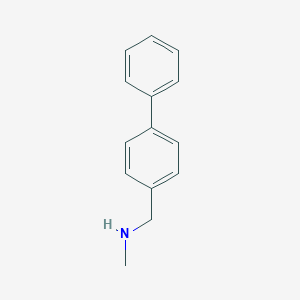

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
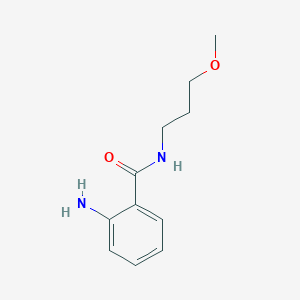
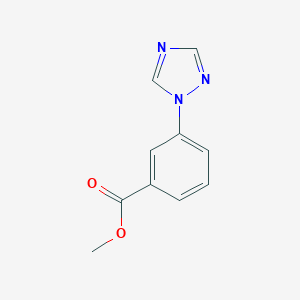

![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)